molecular formula C21H21N3O3 B5511608 5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide

5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide

Cat. No.: B5511608
M. Wt: 363.4 g/mol
InChI Key: XEDNYLHUSBGMAK-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 477. The solubility of this chemical has been described as 0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Material Science

Compounds like 5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide could potentially serve as intermediates in the synthesis of complex molecules or as building blocks in material science. For instance, the use of phloretic acid (a phenolic compound) as a renewable alternative for enhancing the reactivity towards benzoxazine ring formation highlights the innovative approaches in utilizing organic compounds for material science applications (Acerina Trejo-Machin et al., 2017).

Catalysis and Organic Transformations

The catalytic applications of compounds containing pyridine and furan rings, such as in the methylation of pyridines using temporary dearomatisation, demonstrate the potential utility of similar compounds in organic synthesis (Alexandru Grozavu et al., 2020). These methodologies offer new routes for functionalizing aromatic compounds, potentially applicable to the synthesis or modification of compounds like this compound.

Pharmaceutical and Biological Research

The structural features present in this compound suggest potential biological activity, as similar compounds have been evaluated for their antimicrobial activities. For instance, studies on 2-arylhydrazononitriles have led to the synthesis of heterocyclic substances with promising antimicrobial activities, indicating the potential of such compounds in drug discovery and pharmaceutical research (H. Behbehani et al., 2011).

Properties

IUPAC Name

5-[(4-propylphenoxy)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-4-16-6-8-18(9-7-16)26-15-19-10-11-20(27-19)21(25)24-23-14-17-5-3-12-22-13-17/h3,5-14H,2,4,15H2,1H3,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDNYLHUSBGMAK-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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